2-(Trifluoromethyl)benzene-1-diazonium chloride
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Overview
Description
2-(Trifluoromethyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The trifluoromethyl group (-CF₃) attached to the benzene ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethyl)benzene-1-diazonium chloride typically involves the diazotization of 2-(trifluoromethyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ.
Diazotization Reaction: The 2-(trifluoromethyl)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C) to form the diazonium salt
Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), and other nucleophiles.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: Warming the diazonium salt solution leads to the formation of phenol and the release of nitrogen gas.
Substitution by Iodine: Adding potassium iodide (KI) to the diazonium salt solution results in the formation of iodobenzene and nitrogen gas.
Coupling Reactions: These reactions typically occur in alkaline conditions and at low temperatures to form azo compounds.
Major Products:
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Scientific Research Applications
2-(Trifluoromethyl)benzene-1-diazonium chloride has several applications in scientific research:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely used in the textile industry.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzene-1-diazonium chloride involves the formation of reactive intermediates that facilitate various chemical transformations:
Substitution Reactions: The diazonium group is a good leaving group, allowing nucleophiles to attack the aromatic ring and replace the diazonium group.
Coupling Reactions: The diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds.
Comparison with Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzenediazonium Tetrafluoroborate: Another diazonium salt with a different counterion (tetrafluoroborate) that may offer different solubility and stability properties.
Uniqueness: The presence of the trifluoromethyl group in 2-(Trifluoromethyl)benzene-1-diazonium chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .
Properties
CAS No. |
54514-11-3 |
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Molecular Formula |
C7H4ClF3N2 |
Molecular Weight |
208.57 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C7H4F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4H;1H/q+1;/p-1 |
InChI Key |
NRZDXUJMVXZWNB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)[N+]#N.[Cl-] |
Origin of Product |
United States |
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